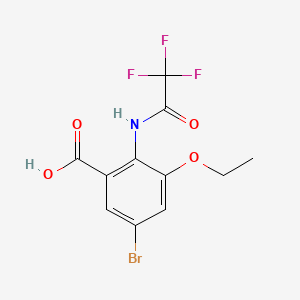
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a derivative of benzene, featuring a trifluoromethoxy group, a methyl group, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reaction of 2-methyl-3-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction typically takes place under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by the action of thionyl chloride, releasing sulfur dioxide and hydrogen chloride as by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethoxy and sulfonyl chloride makes the aromatic ring less reactive towards electrophilic substitution, but reactions can still occur under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used, often in the presence of a catalyst like iron(III) chloride or sulfuric acid.
Major Products
Sulfonamides: Formed from the reaction with amines.
Brominated or Nitrated Derivatives: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of more complex organic molecules, particularly in the formation of sulfonamide linkages.
Biology: In the modification of biomolecules for studying protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring sulfonamide functionalities.
Industry: Used in the production of agrochemicals and specialty chemicals due to its reactivity and functional group compatibility.
Mécanisme D'action
The primary mechanism of action for 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethoxy)benzene-1-sulfonyl chloride: Lacks the methyl group, making it slightly less sterically hindered.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Has a trifluoromethyl group instead of a trifluoromethoxy group, affecting its electronic properties.
2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonyl chloride: The trifluoromethoxy group is in a different position, influencing its reactivity and steric effects.
Uniqueness
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity patterns are required.
Propriétés
Formule moléculaire |
C8H6ClF3O3S |
|---|---|
Poids moléculaire |
274.65 g/mol |
Nom IUPAC |
2-methyl-3-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-6(15-8(10,11)12)3-2-4-7(5)16(9,13)14/h2-4H,1H3 |
Clé InChI |
LRKBHARPECWGNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1S(=O)(=O)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)

![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)


![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride](/img/structure/B15304207.png)
![N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide](/img/structure/B15304223.png)

![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B15304232.png)
![(1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol](/img/structure/B15304242.png)
![tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)

